4-mesityl-N,N-dimethyl-1-piperazinesulfonamide
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Overview
Description
4-mesityl-N,N-dimethyl-1-piperazinesulfonamide is a chemical compound with the molecular formula C15H25N3O2S and a molecular weight of 311.4429 g/mol It is characterized by the presence of a mesityl group attached to a piperazine ring, which is further substituted with a dimethylsulfonamide group
Preparation Methods
The synthesis of 4-mesityl-N,N-dimethyl-1-piperazinesulfonamide typically involves the reaction of mesityl chloride with N,N-dimethylpiperazine in the presence of a base, followed by sulfonation with a suitable sulfonating agent . The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-mesityl-N,N-dimethyl-1-piperazinesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include a wide range of functionalized derivatives.
Scientific Research Applications
4-mesityl-N,N-dimethyl-1-piperazinesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-mesityl-N,N-dimethyl-1-piperazinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group and the piperazine ring play crucial roles in its binding affinity and specificity. The sulfonamide group can form hydrogen bonds and other interactions with target molecules, influencing the compound’s overall activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
4-mesityl-N,N-dimethyl-1-piperazinesulfonamide can be compared with other similar compounds, such as:
N,N-dimethyl-1-piperazinesulfonamide: Lacks the mesityl group, which may result in different chemical and biological properties.
4-mesityl-1-piperazinesulfonamide: Lacks the dimethyl groups, potentially affecting its solubility and reactivity.
N-mesityl-N,N-dimethyl-1-piperazinesulfonamide: Similar structure but with different substitution patterns, leading to variations in activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-4-(2,4,6-trimethylphenyl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-12-10-13(2)15(14(3)11-12)17-6-8-18(9-7-17)21(19,20)16(4)5/h10-11H,6-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYKDCQKKPQRJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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